![molecular formula C22H30N4O3S B1242153 N-((S)-1-Ethoxymethyl-3-methyl-butyl)-4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-benzenesulfonamide](/img/structure/B1242153.png)
N-((S)-1-Ethoxymethyl-3-methyl-butyl)-4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BB-823 es un fármaco de molécula pequeña que actúa como antagonista del receptor del factor activador de plaquetas. Fue desarrollado inicialmente por Ligand UK Ltd. y posteriormente por Vernalis Plc. El compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema nervioso y enfermedades cardiovasculares, especialmente el accidente cerebrovascular .
Métodos De Preparación
La síntesis de BB-823 implica la adición de un grupo amino en la porción aromática de los derivados de 1-[(1-acil-4-piperidil)metil]-1H-2-metilimidazo[4,5-c]piridina. Este proceso mantiene un alto nivel de actividad como antagonista del factor activador de plaquetas . Los métodos de producción industrial para BB-823 no se han documentado ampliamente, pero la síntesis generalmente implica técnicas estándar de síntesis orgánica, incluido el uso de grupos protectores, transformaciones selectivas de grupos funcionales y pasos de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
BB-823 sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales de la molécula.
Sustitución: BB-823 puede sufrir reacciones de sustitución, donde los grupos funcionales específicos se reemplazan por otros para crear derivados con diferentes propiedades.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como molécula de referencia en estudios que involucran antagonistas del receptor del factor activador de plaquetas.
Biología: BB-823 se utiliza en estudios biológicos para comprender el papel de los receptores del factor activador de plaquetas en los procesos celulares.
Medicina: El compuesto se ha investigado por sus posibles aplicaciones terapéuticas en el tratamiento del accidente cerebrovascular y otras enfermedades cardiovasculares.
Industria: BB-823 se utiliza en el desarrollo de nuevos fármacos dirigidos a los receptores del factor activador de plaquetas
Mecanismo De Acción
BB-823 ejerce sus efectos antagonizando el receptor del factor activador de plaquetas. Este receptor está involucrado en varios procesos celulares, incluida la inflamación y la agregación plaquetaria. Al bloquear este receptor, BB-823 puede reducir la inflamación y prevenir la agregación plaquetaria, lo que lo convierte en un posible agente terapéutico para el tratamiento de enfermedades cardiovasculares y accidentes cerebrovasculares .
Comparación Con Compuestos Similares
BB-823 es similar a otros antagonistas del receptor del factor activador de plaquetas, como BB-882. Ambos compuestos comparten un mecanismo de acción similar y se han estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares. BB-823 ha mostrado un nivel de actividad más alto como antagonista del factor activador de plaquetas en comparación con BB-882 .
Compuestos similares incluyen:
BB-882: Otro antagonista del receptor del factor activador de plaquetas con aplicaciones terapéuticas similares.
UR-12715: Un derivado con potente actividad antagonista del factor activador de plaquetas.
BB-823 destaca por su mayor nivel de actividad y su potencial para tratar una gama más amplia de enfermedades.
Propiedades
Fórmula molecular |
C22H30N4O3S |
|---|---|
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
N-[(2S)-1-ethoxy-4-methylpentan-2-yl]-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C22H30N4O3S/c1-5-29-15-19(12-16(2)3)25-30(27,28)20-8-6-18(7-9-20)14-26-17(4)24-21-13-23-11-10-22(21)26/h6-11,13,16,19,25H,5,12,14-15H2,1-4H3/t19-/m0/s1 |
Clave InChI |
BCRDOIMCNBBVGM-IBGZPJMESA-N |
SMILES isomérico |
CCOC[C@H](CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C |
SMILES canónico |
CCOCC(CC(C)C)NS(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C |
Sinónimos |
BB 823 BB-823 N-4-(1H-2-methylimidazo(4,5-c)pyridylmethyl)phenylsulfonyl-L-leucinyl ethyl ethe |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


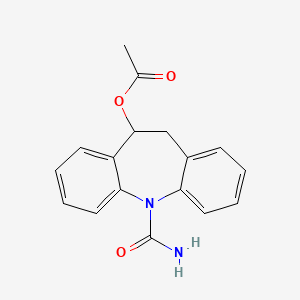
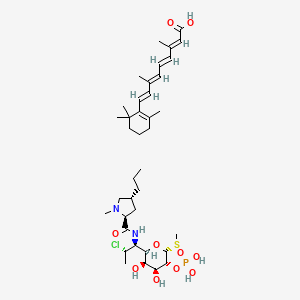

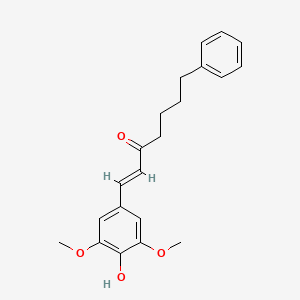
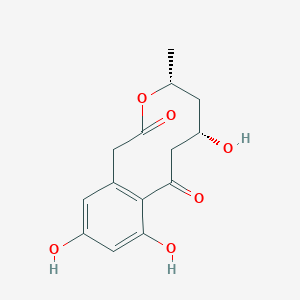

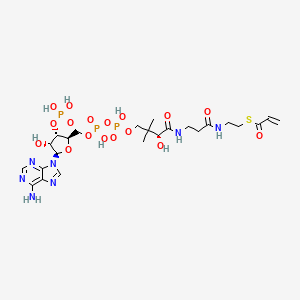
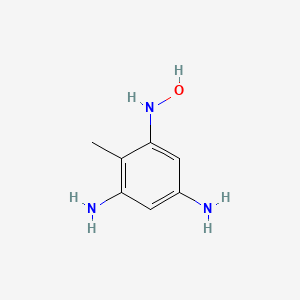
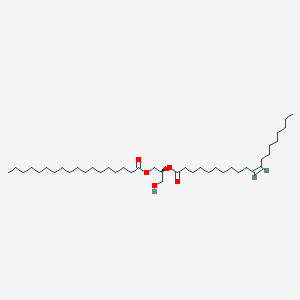

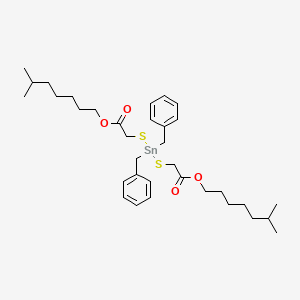

![ammonium pertechnetate[99Tc]](/img/structure/B1242090.png)
![3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B1242093.png)
